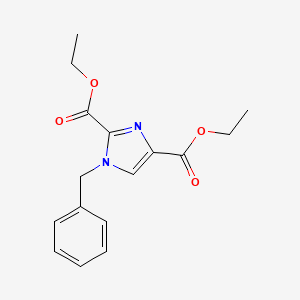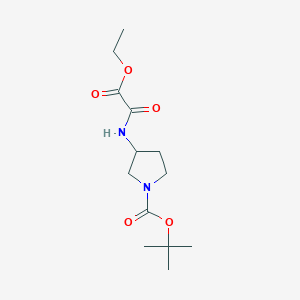![molecular formula C15H14N2O2 B6462404 4-[(1-benzoylazetidin-3-yl)oxy]pyridine CAS No. 2549029-20-9](/img/structure/B6462404.png)
4-[(1-benzoylazetidin-3-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “4-[(1-benzoylazetidin-3-yl)oxy]pyridine” is a complex organic compound. It contains a total of 35 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, and 1 double bond. The molecule also includes 12 aromatic bonds, 1 four-membered ring (azetidine), 2 six-membered rings (benzoyl and pyridine), 1 tertiary amide (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered azetidine ring attached to a benzoyl group, which is further linked to a pyridine ring via an ether bond .科学的研究の応用
4-[(1-benzoylazetidin-3-yl)oxy]pyridine has been used extensively in scientific research, primarily in the fields of organic chemistry and medicinal chemistry. In organic chemistry, it has been used as a synthetic precursor in the synthesis of various drugs and other biologically active molecules. In medicinal chemistry, it has been used in the synthesis of drugs for the treatment of various diseases, such as cancer and HIV/AIDS. It has also been used in the synthesis of polymers, dyes, and other materials.
作用機序
The mechanism of action of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine is not yet fully understood. However, it is believed that it acts as an electron donor, donating electrons to the molecules it reacts with. This helps to facilitate the formation of new molecules, such as drugs and other biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research has shown that it has the potential to modulate the activity of certain enzymes and receptors, which could lead to a variety of therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it could be a potential therapeutic agent for the treatment of certain types of cancer.
実験室実験の利点と制限
The use of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, making it a cost-effective choice for research. Additionally, it is a versatile synthetic precursor, allowing for the synthesis of various drugs and other biologically active molecules. However, it is important to note that this compound is an unstable compound, and must be handled with care. Additionally, its reactivity can vary depending on the reaction conditions, making it difficult to predict the outcome of certain reactions.
将来の方向性
The potential of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine as a therapeutic agent is still being explored. Future research should focus on further understanding the mechanism of action of this compound, as well as exploring its potential as an inhibitor of certain enzymes and receptors. Additionally, further research should be conducted on the potential of this compound to inhibit the growth of certain cancer cells, as well as its potential to modulate the activity of certain enzymes and receptors. Finally, further research should be conducted on the synthesis of this compound, as well as the synthesis of other compounds that can be derived from this compound.
合成法
4-[(1-benzoylazetidin-3-yl)oxy]pyridine can be synthesized by a variety of methods, including the reaction of pyridine with benzoyl chloride, the reaction of pyridine with an alkyl halide, the reaction of an alkyl halide with an amine, and the reaction of an alkyl halide with a carboxylic acid. In all cases, the reaction of the reactants produces this compound as the desired product.
特性
IUPAC Name |
phenyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUNCUINDHXJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)
![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462378.png)
![3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B6462379.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)
![2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6462414.png)